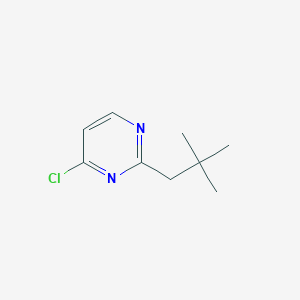
4-Chloro-2-(2,2-dimethylpropyl)pyrimidine
描述
4-Chloro-2-(2,2-dimethylpropyl)pyrimidine is a useful research compound. Its molecular formula is C9H13ClN2 and its molecular weight is 184.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-Chloro-2-(2,2-dimethylpropyl)pyrimidine (CAS No. 1339205-92-3) is a pyrimidine derivative notable for its diverse biological activities. Pyrimidines are known for their roles in various biochemical processes, and this compound has shown potential in pharmacological applications. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various strains of bacteria and fungi, demonstrating efficacy particularly against Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve the inhibition of key enzymes necessary for microbial growth and survival.
Cytotoxic Effects
In vitro studies have shown that this compound can induce cytotoxic effects in certain human cancer cell lines. For example, it has been tested against A549 (lung carcinoma) and HeLa (cervical carcinoma) cells, revealing moderate cytotoxic activity. The cytotoxicity is attributed to the compound's ability to disrupt cellular processes, potentially through mechanisms such as tubulin polymerization inhibition, which is crucial for cell division.
Enzyme Interaction
The primary target for this compound is believed to be acetyl-CoA carboxylase, an enzyme involved in fatty acid biosynthesis. By inhibiting this enzyme, the compound affects lipid metabolism, which may contribute to its antimicrobial and anticancer properties.
Molecular Mechanism
At the molecular level, this compound interacts with various biomolecules:
- Enzyme Inhibition : The compound binds to the active sites of enzymes like acetyl-CoA carboxylase, inhibiting their function.
- Cell Signaling Modulation : It influences cell signaling pathways that regulate gene expression and cellular metabolism.
Biochemical Pathways
The compound's interaction with metabolic pathways is significant:
- Fatty Acid Metabolism : By targeting acetyl-CoA carboxylase, it alters fatty acid synthesis.
- Cell Cycle Regulation : Its cytotoxic effects suggest involvement in pathways regulating cell division and apoptosis.
Case Studies
- Antimicrobial Activity Study : In a controlled study, this compound was tested against multiple bacterial strains. Results indicated a concentration-dependent inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain.
- Cytotoxicity Assessment : A study involving A549 and HeLa cells showed that treatment with the compound resulted in a significant reduction in cell viability after 24 hours of exposure. The IC50 values were determined to be approximately 25 µM for A549 cells and 30 µM for HeLa cells.
Comparative Analysis
| Property | This compound | Similar Compounds |
|---|---|---|
| Antimicrobial Activity | Effective against Gram-positive/negative | Varies widely among derivatives |
| Cytotoxicity (IC50) | ~25 µM (A549), ~30 µM (HeLa) | Typically higher IC50 values |
| Enzyme Target | Acetyl-CoA carboxylase | Various enzymes depending on structure |
属性
IUPAC Name |
4-chloro-2-(2,2-dimethylpropyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2/c1-9(2,3)6-8-11-5-4-7(10)12-8/h4-5H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLUHKWZJNJJEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=NC=CC(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















